Thiophene-3-ol, 4-(3,4-dihydro-2(1H)-isoquinolinyl)tetrahydro-, 1,1-dioxide
Description
Properties
CAS No. |
1216225-53-4 |
|---|---|
Molecular Formula |
C13H17NO3S |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C13H17NO3S/c15-13-9-18(16,17)8-12(13)14-6-5-10-3-1-2-4-11(10)7-14/h1-4,12-13,15H,5-9H2 |
InChI Key |
IKGQMOBLZRIEQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CS(=O)(=O)CC3O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiophene-Isoquinoline Precursors
A common route involves constructing the tetrahydroisoquinoline and thiophene rings separately before coupling. Kornfeld et al. demonstrated that diketone intermediates derived from lithium diisopropylamide (LDA)-mediated enolate alkylation can undergo aldol condensation to form the isoquinoline core. Subsequent cyclization with thiophene-3-ol derivatives under basic conditions (e.g., KOH in ethanol) yields the fused structure. Oxidation of the thiophene sulfur to the sulfone is achieved using H₂O₂ or NaOCl in acetic acid, achieving 75–85% yields.
Key Data:
Direct Cycloaddition Approaches
Recent advances utilize [3 + 2] cycloaddition between nitrile oxides and cyclic imines. For example, oxime chlorides (e.g., phenylhydroximoyl chloride) react with 3,4-dihydroisoquinoline in CH₂Cl₂ using Cs₂CO₃ as a base, forming the tricyclic core in 72–96% yields. This method avoids harsh conditions and simplifies purification.
Optimization Table:
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cs₂CO₃ | CH₂Cl₂ | 25 | 12 | 95 |
| DABCO | CH₂Cl₂ | 25 | 12 | 72 |
| Na₂CO₃ | CH₃CN | 25 | 12 | 82 |
Functional Group Modifications
Hydroxylation of Thiophene Derivatives
Introducing the 3-hydroxyl group on the thiophene ring is achieved via directed ortho-metalation. Using n-BuLi and (-)-sparteine, thiophene precursors undergo lithiation at C3, followed by quenching with electrophiles (e.g., O₂/B(OH)₃) to install the hydroxyl group. Yields range from 60–70%.
Sulfonation and Oxidation
Tetrahydrothiophene intermediates are sulfonated using SO₃·Py complex in DCM, followed by oxidation with NaIO₄ to the 1,1-dioxide. This two-step process achieves 80–90% conversion.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Cyclization/Oxidation | High purity, established protocol | Multi-step, low atom economy | Moderate |
| Cycloaddition | Single-step, high yields | Requires specialized reagents | High |
| Directed Lithiation | Precise functionalization | Sensitive to moisture/air | Low |
Cycloaddition is preferred for industrial applications due to efficiency, whereas academic settings favor cyclization for mechanistic studies.
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the hydroxyl group or the thiophene ring.
Reduction: The sulfone group can be reduced back to a sulfide under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or further oxidation products.
Reduction: Formation of thiophene-3-ol, 4-(3,4-dihydro-2(1H)-isoquinolinyl)tetrahydro-.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, aiding in the formation of complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biology
Enzyme Inhibition: The compound may inhibit certain enzymes due to its structural similarity to natural substrates.
Receptor Binding: It can be studied for its potential to bind to specific biological receptors, influencing cellular processes.
Medicine
Drug Development: Its structural features make it a potential lead compound for the development of new pharmaceuticals, particularly those targeting neurological pathways.
Antimicrobial Activity: Preliminary studies may explore its efficacy against various microbial strains.
Industry
Polymer Synthesis: The compound can be used as a monomer or a co-monomer in the synthesis of specialty polymers.
Dye Manufacturing: Its chromophoric properties can be exploited in the production of dyes and pigments.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The hydroxyl group and the sulfone moiety play crucial roles in these interactions, often forming hydrogen bonds or participating in redox reactions. The isoquinoline ring can intercalate with DNA or interact with protein active sites, influencing biological pathways.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Thiophene-3-ol, 4-(3,4-dihydro-2(1H)-isoquinolinyl)tetrahydro-, 1,1-dioxide
- CAS Registry Number : 1216225-53-4 .
- Molecular Formula: Not explicitly provided in evidence, but inferred to include a tetrahydrothiophene core (C₄H₈O₃S) fused with a 3,4-dihydroisoquinolinyl substituent.
- Key Features: The compound contains a sulfone group (1,1-dioxide) and a bicyclic 3,4-dihydroisoquinolinyl moiety, which distinguishes it from simpler tetrahydrothiophene derivatives.
The 3,4-dihydroisoquinolinyl group introduces aromaticity and structural rigidity, likely influencing its pharmacological properties.
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Impact on Toxicity: The parent compound (CAS 13031-76-0) shows low acute toxicity (LD₅₀ = 3500 mg/kg) , while the 4-amino analog (CAS 55261-00-2) is significantly more toxic (LD₅₀ = 140 mg/kg) . This suggests amino groups may enhance reactivity or metabolic activation. The target compound’s dihydroisoquinolinyl group likely reduces acute toxicity compared to amino-substituted analogs, though specific data are unavailable.
In contrast, simpler analogs like the 4-chlorophenylsulfonyl derivative () may exhibit steric hindrance, affecting solubility or target engagement.
Pharmacological and Therapeutic Insights
- Anti-Inflammatory and Wound Healing: highlights a related thiophene derivative (3-(decyloxy)tetrahydro-1,1-dioxide) with anti-inflammatory and tissue repair properties, attributed to glycosaminoglycans and collagen modulation . While the target compound’s dihydroisoquinolinyl group differs, its sulfone moiety may similarly stabilize interactions with inflammatory mediators.
- Metabolic Effects: Both the parent compound (CAS 13031-76-0) and 4-amino analog (CAS 55261-00-2) affect intermediary metabolism, particularly inflammation pathways . The target compound’s larger structure may alter metabolic clearance or distribution.
Biological Activity
Thiophene-3-ol, 4-(3,4-dihydro-2(1H)-isoquinolinyl)tetrahydro-, 1,1-dioxide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, synthesis methods, biological activity, and relevant case studies.
Structural Characteristics
The compound features a thiophene ring and a tetrahydroisoquinoline moiety , which are known to contribute to various pharmacological effects. The molecular formula is with a molecular weight of approximately 267.35 g/mol. The presence of the thiophene structure allows for electrophilic substitution reactions, while the isoquinoline moiety can engage in nucleophilic attacks.
Synthesis Methods
Several synthetic routes have been proposed for the preparation of this compound. These methods require optimization to achieve high yields and purity. Common approaches include:
- Electrophilic Aromatic Substitution : Utilizing the thiophene ring for substitution reactions.
- Cyclization Reactions : Forming the tetrahydroisoquinoline structure through cyclization of appropriate precursors.
Biological Activity
Research indicates that compounds containing isoquinoline structures exhibit a range of pharmacological effects, including:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties similar to other isoquinoline derivatives.
- Anti-inflammatory Effects : The potential for anti-inflammatory activity has been noted, which may be linked to its interaction with specific biochemical pathways.
- Analgesic Properties : There are indications that this compound may provide pain relief.
Binding Affinities and Mechanisms
Initial studies have focused on the binding affinities of Thiophene-3-ol derivatives with various biological targets such as enzymes and receptors. Compounds with similar structures have shown interactions with neurotransmitter systems and enzyme inhibition. Detailed interaction studies are necessary to elucidate specific binding mechanisms and affinities.
Comparative Analysis with Related Compounds
A comparison of Thiophene-3-ol with structurally related compounds highlights its unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Isoquinoline | Contains an isoquinoline structure | Known for diverse pharmacological activities |
| Tetrahydroisoquinoline | Saturated form of isoquinoline | Exhibits different reactivity patterns |
| Thiophene | Aromatic ring containing sulfur | Provides distinct electronic properties |
The combination of thiophene and tetrahydroisoquinoline structures in Thiophene-3-ol may confer unique reactivity and biological profiles not seen in other compounds.
Case Studies and Research Findings
Recent studies have focused on the pharmacological evaluation of compounds similar to Thiophene-3-ol. For instance:
- Anticancer Studies : Research has indicated that isoquinoline derivatives can inhibit cancer cell proliferation in vitro. Specific studies on related compounds have shown effectiveness against various cancer cell lines.
- Inflammation Models : In vivo studies using animal models have demonstrated that certain thiophene derivatives can reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.
Q & A
Basic: What are the recommended synthetic routes for preparing Thiophene-3-ol derivatives with iso-quinoline substituents?
Methodological Answer:
Synthesis typically involves multi-step reactions, including reduction, sulfonation, and cyclization. For example:
- Reduction of intermediates : Use LiAlH4 in tetrahydrofuran (THF) to reduce carbonyl groups, followed by treatment with SOCl2 in CHCl3 for chlorination .
- Coupling reactions : Thiophene-2-carbimidothioate HI in ethanol facilitates the formation of carboximidamide derivatives .
- Chiral separation : Supercritical fluid chromatography (SFC) with chiral columns resolves enantiomers for stereospecific studies .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- HPLC : Purity assessment (≥98% confirmed via HPLC) and quantification of impurities .
- Mass spectrometry : Molecular weight confirmation (e.g., C4H8O3S, MW 136.18) using EPA/NIH spectral databases .
- NMR/IR spectroscopy : Structural elucidation of the tetrahydrothiophene and iso-quinoline moieties .
Basic: What are the acute toxicity profiles of structurally related thiophene-1,1-dioxide derivatives?
Methodological Answer:
-
LD50 data :
-
Key takeaway : Amino substituents significantly increase toxicity, necessitating stringent safety protocols .
Advanced: How do structural modifications influence 5-HT1A receptor binding affinity in similar compounds?
Methodological Answer:
- Piperazinyl substituents : Derivatives with 2-pyrimidinylpiperazinyl groups exhibit high 5-HT1A affinity (Ki = 10 nM), acting as partial agonists/antagonists .
- Substitution patterns : Bulky groups (e.g., trifluoromethylphenyl) enhance receptor selectivity, while smaller groups reduce potency .
- Experimental validation : Radioligand binding assays using <sup>3</sup>H-8-OH-DPAT and competitive displacement studies .
Advanced: How can researchers address low yields in carboximidamide coupling reactions?
Methodological Answer:
- Optimize reaction conditions :
- Case study : A 6% yield for (±)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide was improved to 69% by adjusting solvent ratios and reaction time .
Advanced: How to resolve contradictions in reported toxicity data for thiophene-1,1-dioxides?
Methodological Answer:
- Factor analysis :
- Mitigation : Conduct comparative studies using in vitro hepatocyte models and in vivo cross-species assays .
Advanced: What in vivo models are suitable for evaluating neuropharmacological activity?
Methodological Answer:
- Conditioned Avoidance Response (CAR) : Assess anxiolytic potential (e.g., ED50 = 39 mg/kg for compound 37) .
- Apomorphine antagonism : Test anti-psychotic activity by measuring climbing vs. stereotyped behavior (ED50 = 3.4 mg/kg vs. 32.2 mg/kg) .
- Serotonin syndrome : Evaluate partial agonist effects via locomotor activity and temperature changes .
Advanced: How to achieve enantiomeric resolution of chiral tetrahydrothiophene derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
